molecular formula C24H25N5O2 B10917561 azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10917561
M. Wt: 415.5 g/mol
InChI Key: HZRKHMAAZDFKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that features a unique combination of azepane, pyrazole, phenyl, oxazolo, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxazolo-pyridine rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Formation of Oxazolo-Pyridine Ring: This involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions.

    Coupling Reactions: The final step involves the coupling of the synthesized rings with azepane and phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as indazole and triazole derivatives.

    Oxazolo-Pyridine Derivatives: Compounds with similar heterocyclic structures, such as oxazolo[4,5-b]pyridine derivatives.

Uniqueness

Azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

azepan-1-yl-[6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C24H25N5O2/c1-2-29-15-12-19(26-29)20-16-18(24(30)28-13-8-3-4-9-14-28)21-22(27-31-23(21)25-20)17-10-6-5-7-11-17/h5-7,10-12,15-16H,2-4,8-9,13-14H2,1H3

InChI Key

HZRKHMAAZDFKRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)N4CCCCCC4)C(=NO3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.